molecular formula C22H24N4O5 B11668349 3,4-dimethoxy-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide CAS No. 152431-29-3

3,4-dimethoxy-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11668349
CAS No.: 152431-29-3
M. Wt: 424.4 g/mol
InChI Key: STKLNLKJCSYKAB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholin-4-ylmethyl group and the benzohydrazide moiety enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

152431-29-3

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H24N4O5/c1-29-18-8-7-15(13-19(18)30-2)21(27)24-23-20-16-5-3-4-6-17(16)26(22(20)28)14-25-9-11-31-12-10-25/h3-8,13,28H,9-12,14H2,1-2H3

InChI Key

STKLNLKJCSYKAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O)OC

Origin of Product

United States

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